Unlabeled methylamine internal standards fail in quantitative LC-MS/MS due to isobaric interference with endogenous analyte; single-isotope (¹³C-only or D₃-only) variants often provide insufficient mass resolution from the natural isotopic envelope at low molecular weight. Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0) resolves this with a definitive M+4 mass shift:
• Baseline-resolved quantifier ion free from endogenous methylamine spectral overlap, enabling accurate trace-level quantification
• Isotopic purity ≥99 atom% ¹³C and ≥99 atom% D minimizes background signal, directly improving assay LOQ and dynamic range
• Co-elutes with native analyte for precise IDMS correction; also serves as a tracer for methyltransferase pathway mapping and stable isotope-coded derivatization workflows
Supplied as a solid; room-temperature storage. DEA List I chemical-regulatory documentation required.
Molecular FormulaCH6ClN
Molecular Weight71.53 g/mol
CAS No.104809-19-0
Cat. No.B025586
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Methyl-13C,d3-amine hydrochloride
CAS
104809-19-0
Molecular Formula
CH6ClN
Molecular Weight
71.53 g/mol
Structural Identifiers
SMILES
C[NH3+].[Cl-]
InChI
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3;
InChIKey
NQMRYBIKMRVZLB-SPZGMPHYSA-N
Commercial & Availability
Standard Pack Sizes
250 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Methyl-13C,d3-amine Hydrochloride Overview
Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0), also designated as (¹³C,²H₃)methanamine hydrochloride [1], is a chemically pure, dual-isotope-labeled analog of the primary amine methylamine hydrochloride. This compound is characterized by the concurrent substitution of the natural abundance carbon atom with carbon-13 (¹³C) and three hydrogen atoms of the methyl group with deuterium (²H, D), resulting in an isotopic purity specification of ≥99 atom % for both ¹³C and D . The incorporation of these stable, non-radioactive isotopes imparts a distinct mass shift of M+4 relative to its unlabeled, naturally occurring counterpart [2]. Its fundamental physicochemical properties are comparable to unlabeled methylamine hydrochloride, as indicated by a melting point of 232-234 °C (lit.) and a solid physical form under ambient conditions [2].
Dual 13C/D isotope labeling for LC-MS internal standardization
Distinct mass shift supports interference-free analyte monitoring
Solid hydrochloride simplifies precise weighing and sample preparation
In quantitative analytical chemistry and precise metabolic tracing, substituting a general-purpose, unlabeled methylamine salt or an alternative isotopologue for Methyl-13C,d3-amine hydrochloride introduces unacceptable risks of data invalidation. The use of unlabeled methylamine as an internal standard fails entirely due to spectral overlap with the endogenous analyte, resulting in complete isobaric interference in mass spectrometry (MS) [1]. While a single-isotope-labeled variant (e.g., ¹³C-only or D₃-only) provides some mass differentiation, it is often insufficient to resolve the analyte peak from its natural abundance isotopic envelope, especially for low molecular weight analytes where the M+1 peak from ¹³C or M+3 from D₃ may still partially co-elute or contribute to background signal [2]. The M+4 mass shift provided uniquely by the concurrent ¹³C and D₃ labeling of Methyl-13C,d3-amine hydrochloride ensures a baseline-resolved mass difference, enabling unambiguous, high-confidence identification and accurate quantification even in the most complex biological and environmental matrices . Substitution with the triple-labeled (¹³C, D₃, ¹⁵N) variant introduces a different mass shift (M+5) , which alters chromatographic retention time and ionization efficiency compared to the native analyte, thereby failing to fulfill the critical requirement of co-elution for precise LC-MS internal standardization [1].
Unlabeled methylamine
Complete isobaric interference with endogenous analyte compromises quantification in MS.
Single-isotope variants (13C or D3 only)
M+1 or M+3 shift may overlap natural isotopic envelope of low-mass analytes, reducing selectivity.
Triple-labeled analog (13C,D3,15N)
M+5 mass difference may alter chromatographic retention and ionization, failing co-elution requirements.
[1] MtoZ Biolabs. (2025). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. View Source
[2] Biotech-pack. (2023). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples?. View Source
The dual-isotope labeling of Methyl-13C,d3-amine hydrochloride provides a baseline-resolved mass shift of M+4, a critical differentiator from unlabeled methylamine hydrochloride (M) and single-isotope-labeled variants. This ensures unambiguous analyte identification and accurate quantification without spectral overlap in mass spectrometry .
Supports unambiguous analyte identification in complex matrices
Verify in target matrix and LC-MS method
Isotopic PurityMass SpectrometryInternal Standard
Evidence Dimension
Mass shift relative to unlabeled methylamine (CH₃NH₂·HCl, M=67.5 Da)
Target Compound Data
M+4 mass shift
Comparator Or Baseline
Unlabeled methylamine HCl: M (0 mass shift); Methyl-d3-amine HCl: M+3 mass shift; Methyl-13C-amine HCl: M+1 mass shift
Quantified Difference
M+4 vs. M+3 vs. M+1 vs. M
Conditions
Mass spectrometry (MS) analysis
Why This Matters
The M+4 shift provides a clear, interference-free signal in complex matrices, reducing the risk of false positives and enabling more accurate quantification compared to unlabeled or less-differentiated isotopologues.
Isotopic PurityMass SpectrometryInternal Standard
Isotopic Enrichment Purity vs. Lower-Grade Variants
The standard commercial specification for Methyl-13C,d3-amine hydrochloride is ≥99 atom % for both ¹³C and D . This high level of isotopic enrichment is superior to alternative grades such as 98 atom% D/98 atom% 15N/99 atom% 13C found in the triple-labeled analog Methyl-13C,d3-amine-15N hydrochloride , directly impacting quantitative accuracy.
Isotopic EnrichmentData to verify
≥99 atom% D vs 98 atom% D in triple-labeled analog
Minimizes unlabeled background signal in IDMS
CoA-based specification; confirm for batch used
Isotopic PurityQuantitative NMRInternal Standard
Evidence Dimension
Isotopic purity (atom %)
Target Compound Data
≥99 atom % 13C, ≥99 atom % D
Comparator Or Baseline
Methyl-13C,d3-amine-15N hydrochloride: 98 atom % D, 98 atom % 15N, 99 atom % 13C
Quantified Difference
+1 atom % D for target compound
Conditions
Supplier Certificate of Analysis (CoA) specification
Why This Matters
Higher isotopic purity (≥99 atom%) minimizes the contribution of unlabeled and partially labeled species to the analytical signal, reducing background noise and improving the limit of quantitation (LOQ) in isotope dilution mass spectrometry (IDMS).
Isotopic PurityQuantitative NMRInternal Standard
Chemical Purity and Solid-Form Handling Advantage
Methyl-13C,d3-amine hydrochloride is supplied as a high-purity solid (99% CP) with a defined melting point of 232-234 °C [1]. This contrasts sharply with unlabeled methylamine, which is a highly volatile, corrosive, and flammable gas at room temperature, typically supplied as a 33% solution in ethanol or a 40% solution in water, presenting significant handling and storage challenges [2].
Physical Form & HandlingClass-level
Solid, 99% CP, mp 232–234 °C vs flammable gas/solution
Simplifies accurate weighing and laboratory handling
Literature melting point; verify for your lot
Chemical PurityFormHandling
Evidence Dimension
Physical form and handling characteristics
Target Compound Data
Solid, 99% chemical purity (CP), mp 232-234 °C
Comparator Or Baseline
Unlabeled methylamine: Flammable gas at room temp (bp -6.3 °C), often supplied as aqueous or ethanolic solution
Quantified Difference
Solid vs. gas; purity: 99% (CP) for target, unspecified for comparator solutions
Conditions
Ambient storage and handling conditions
Why This Matters
The solid, stable form of the hydrochloride salt greatly simplifies accurate weighing, storage, and laboratory handling, reducing experimental variability and safety risks compared to the gaseous or solution-based unlabeled methylamine.
Chemical PurityFormHandling
[1] Krackeler Scientific, Inc. (n.d.). Methyl-13C,d3-amine hydrochloride. ALDRICH/296007 - 99 atom % D, 99 atom % 13C. View Source
Methyl-d3-amine (the free base of the target compound) has been successfully employed in a stable isotope-coded derivatization method with cyanuric chloride. This derivatization was shown to greatly improve both chromatographic resolution on LC and ionization efficiency by electrospray ionization (ESI) compared to analysis of underivatized amine-containing metabolites [1].
Derivatization PerformanceReported
Greatly improved LC resolution and ESI ionization for derivatized amines
Supports sensitive LC-MS detection of polar amine metabolites
Based on methyl-d3 analog; method-dependent
DerivatizationLC-MSMetabolomics
Evidence Dimension
LC-ESI-MS analytical performance improvement
Target Compound Data
Greatly improved resolution and ESI ionization for derivatized amines
Comparator Or Baseline
Underivatized amine-containing metabolites
Quantified Difference
Not explicitly quantified, but described as 'greatly improved' in peer-reviewed literature
Conditions
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of amine-containing metabolites
Why This Matters
This method demonstrates the unique value of the methyl-d3 isotopologue for creating stable, isotopically coded derivatives, enabling more sensitive and specific LC-MS analysis of challenging, polar metabolites that are otherwise difficult to detect and quantify.
DerivatizationLC-MSMetabolomics
[1] Quantitative liquid chromatography–electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. (2015). View Source
Methyl-13C,d3-amine hydrochloride is the preferred internal standard for the absolute quantification of methylamine and its derivatives in complex matrices via IDMS. Its M+4 mass shift ensures a baseline-resolved peak, free from the analyte's natural isotopic envelope, enabling accurate and precise quantification even at trace levels. The high isotopic purity (≥99 atom% ¹³C and D) minimizes background signal, directly improving the assay's limit of quantitation (LOQ) and dynamic range .
Metabolic Tracer for Methyl Group Transfer
This compound serves as a definitive tracer for investigating methyl group incorporation into target metabolites. In biosynthetic studies, the ¹³C and deuterium labels can be tracked using MS or NMR to map the flow of methyl groups through metabolic networks, revealing the activity of specific methyltransferases and the origin of methylated products. Its application is established in the study of complex natural product biosynthesis, such as in cocaine-producing plants, where it was used to track stereoselective N-methylputrescine oxidation [1].
Derivatization Reagent for Enhanced LC-MS Metabolomics
The free base form of this compound acts as a powerful derivatization reagent in a strategy termed 'stable isotope-coded derivatization.' By reacting with cyanuric chloride and an amine-containing metabolite, it forms a derivatized complex that exhibits vastly improved chromatographic resolution and electrospray ionization (ESI) efficiency compared to the underivatized polar metabolite. This approach enables the sensitive detection and relative quantification of challenging analytes in metabolomics workflows [2].
Application
Selection Property
Validation Focus
IDMS internal standardization
Dual-isotope (13C/D) mass shift
Baseline resolution and background signal control
Methyl group metabolic tracing
13C and D labels for MS/NMR tracking
Metabolite incorporation pathway mapping
Derivatization reagent for LC-MS
Methyl-d3 for isotope-coded derivatization
Chromatographic resolution and ionization efficiency evaluation
[2] Quantitative liquid chromatography–electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. (2015). View Source
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